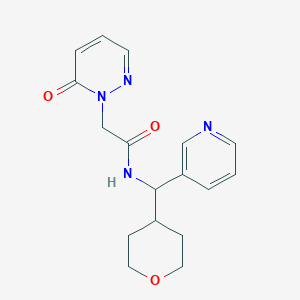

2-(6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

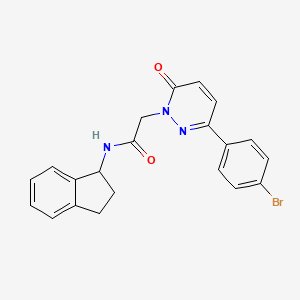

The compound , 2-(6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide, appears to be a complex molecule featuring a pyridazinone core, a pyridine ring, and a tetrahydropyran moiety linked through an acetamide spacer. This structure suggests potential for interesting chemical reactivity and interactions due to the presence of multiple heterocyclic systems.

Synthesis Analysis

While the specific synthesis of 2-(6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide is not detailed in the provided papers, similar synthetic routes can be inferred from the literature. For instance, the synthesis of related pyridyl acetamides has been achieved through reactions involving arylisocyanates and acetate precursors . It is plausible that a similar approach could be adapted for the synthesis of the compound , potentially involving a cyclization step to form the pyridazinone ring.

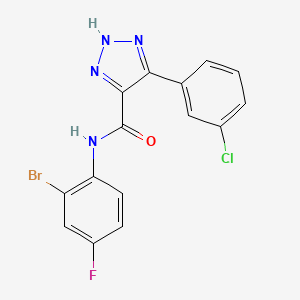

Molecular Structure Analysis

The molecular structure of the compound would likely exhibit conjugation between the pyridine and pyridazinone rings, which could affect its electronic properties. The tetrahydropyran ring would introduce steric bulk and could influence the overall conformation of the molecule. X-ray crystallography, as used in the characterization of similar compounds, would be an essential tool to determine the precise molecular geometry .

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by the functional groups present. The acetamide moiety could be a site for nucleophilic attack, while the heterocyclic rings might participate in electrophilic substitution reactions. Oxidation reactions, as explored with related compounds, could lead to a variety of products depending on the oxidant and conditions used . The presence of multiple reactive sites allows for a diverse range of chemical transformations.

Physical and Chemical Properties Analysis

The physical properties of the compound, such as solubility, melting point, and boiling point, would be influenced by the heterocyclic components and the acetamide linkage. The chemical properties, including acidity, basicity, and reactivity, would be determined by the electron-donating and withdrawing effects of the substituents on the heterocyclic rings. Spectroscopic methods, including NMR and IR, would be vital in elucidating these properties, as demonstrated in the characterization of similar molecules .

Applications De Recherche Scientifique

Synthesis and Potential Applications

Synthesis of Pyridazinone Derivatives:

- Research on pyridazinone derivatives, such as the synthesis of new classes of pyridazin-3-one and 2-amino-5-arylazopyridine derivatives, highlights the chemical versatility and potential utility of these compounds in creating fused azines and naphthyridine derivatives. These compounds have shown a range of applications, from antimicrobial to potentially pharmacological uses, indicating that similar compounds could be synthesized for targeted applications in medicinal chemistry and materials science (Ibrahim & Behbehani, 2014).

Antimicrobial Activity:

- A series of pyridines, pyrimidinones, oxazinones, and their derivatives were synthesized as antimicrobial agents, starting from citrazinic acid. This demonstrates the potential of pyridazinone derivatives, including those similar to the compound of interest, for use in developing new antimicrobial agents. The antimicrobial screening of these compounds showed good activity, comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Propriétés

IUPAC Name |

N-[oxan-4-yl(pyridin-3-yl)methyl]-2-(6-oxopyridazin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3/c22-15(12-21-16(23)4-2-8-19-21)20-17(13-5-9-24-10-6-13)14-3-1-7-18-11-14/h1-4,7-8,11,13,17H,5-6,9-10,12H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIEWXMQDLHPNCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(C2=CN=CC=C2)NC(=O)CN3C(=O)C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2,6-difluorophenyl)methyl]prop-2-enamide](/img/structure/B2542489.png)

![3-[4-(2-Fluorophenyl)piperazin-1-yl]propan-1-amine](/img/structure/B2542490.png)

![4-(2-bromobenzoyl)-7-chloro-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2542491.png)

![N-(2-cyanophenyl)-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2542494.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2542497.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-chlorobenzenesulfonamide](/img/structure/B2542500.png)

![[1-(Difluoromethyl)cyclopropyl]methanamine](/img/structure/B2542501.png)

![N-(3-methylisothiazol-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2542503.png)

![1-Bromo-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene](/img/structure/B2542508.png)